physicochemical properties of 6,7-Dimethoxyquinoxaline
physicochemical properties of 6,7-Dimethoxyquinoxaline
An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dimethoxyquinoxaline
Abstract
This technical guide provides a comprehensive examination of the core . As a key heterocyclic scaffold, understanding its molecular structure, spectroscopic profile, and fundamental chemical characteristics is paramount for its application in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but field-proven insights into the causality behind experimental choices and analytical interpretation. While direct experimental data for the parent 6,7-Dimethoxyquinoxaline is sparse in published literature, this guide synthesizes information from closely related 6,7-dimethoxy substituted heterocycles, such as quinolines and quinazolines, to provide a robust predictive profile.
Molecular and Structural Properties
The foundational characteristics of a molecule are dictated by its structure. 6,7-Dimethoxyquinoxaline is built upon a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The addition of two methoxy groups at the 6th and 7th positions significantly influences its electronic and steric properties.
Chemical Structure and Identifiers
The arrangement of atoms in 6,7-Dimethoxyquinoxaline is crucial for its reactivity and interactions with biological targets.
Caption: 2D structure of 6,7-Dimethoxyquinoxaline.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 190.20 g/mol | PubChem[1] |
| IUPAC Name | 6,7-dimethoxyquinoxaline | PubChem[1] |
| CAS Number | 7151-56-6 | PubChem |
| Canonical SMILES | COC1=CC2=NC=CN=C2C=C1OC | PubChem[1] |
Crystal Structure and Molecular Geometry
Physicochemical Properties
These properties are critical for predicting the behavior of the compound in various environments, from reaction solvents to biological media.
Table 2: Summary of Physicochemical Data Note: Data for some properties are derived from closely related quinoline and quinazoline analogs due to limited direct data for 6,7-dimethoxyquinoxaline.
| Property | Predicted/Analog Value | Rationale & Causality |
| Appearance | White to off-white crystalline solid | Predicted based on related compounds like 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[][5] The extended aromatic system and substituents do not typically impart strong color in the visible spectrum. |
| Melting Point (°C) | ~130 - 150 (estimated) | The related 4-Chloro-6,7-dimethoxyquinoline has a melting point of 132-136 °C.[6] The planar structure and potential for intermolecular hydrogen bonding suggest a relatively high melting point for a molecule of its size. |
| Boiling Point (°C) | >300 (estimated) | The boiling point of 4-Chloro-6,7-dimethoxyquinoline is reported as ~325 °C at 760 mmHg.[6] Significant thermal energy is required to overcome the intermolecular forces in the liquid state. |
| Solubility | Soluble in DMSO, Methanol (slight); Insoluble in water | Based on analogs like 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[] The molecule's largely nonpolar aromatic core dominates, limiting aqueous solubility. The nitrogen and oxygen atoms provide some polarity, allowing solubility in polar aprotic solvents like DMSO. |
| pKa | 1.5 - 2.5 (estimated) | The pyrazine nitrogens are weakly basic due to the electron-withdrawing nature of the fused aromatic ring. The pKa of quinoxaline itself is ~0.6. The electron-donating methoxy groups would slightly increase the basicity compared to the unsubstituted parent. |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for molecular identification and structural elucidation. The following sections detail the expected spectroscopic characteristics of 6,7-Dimethoxyquinoxaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.
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¹H NMR (Proton NMR): The proton spectrum is expected to be highly informative.
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Quinoxaline Protons (H-2, H-3): These protons on the pyrazine ring will appear as singlets (or a closely coupled AX system) in the most downfield region, typically δ 8.5 - 9.0 ppm . Their significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.
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Aromatic Protons (H-5, H-8): These protons are on the benzene ring and will appear as two distinct singlets, likely in the range of δ 7.0 - 7.5 ppm . The symmetrical substitution pattern eliminates complex splitting.
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Methoxy Protons (-OCH₃): The two methoxy groups are chemically equivalent and will produce a sharp, intense singlet at approximately δ 3.9 - 4.1 ppm , integrating to 6 protons. This characteristic signal is a key identifier for the presence of these groups.[7][8]
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¹³C NMR (Carbon NMR):
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Quinoxaline Carbons (C-2, C-3): Expected around δ 140 - 145 ppm .
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Aromatic Carbons (C-5, C-8, C-4a, C-8a): These will appear in the typical aromatic region of δ 105 - 120 ppm .
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Methoxy-Substituted Carbons (C-6, C-7): These carbons, directly attached to the electron-donating oxygen atoms, will be shifted significantly upfield to δ 150 - 155 ppm .
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Methoxy Carbons (-OCH₃): A distinct signal around δ 56 ppm is characteristic of the methoxy carbons themselves.[9]
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 6,7-Dimethoxyquinoxaline, using a soft ionization technique like Electrospray Ionization (ESI):
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Molecular Ion Peak ([M+H]⁺): A prominent peak is expected at m/z 191.08 , corresponding to the protonated parent molecule (C₁₀H₁₁N₂O₂⁺). This is often the base peak in ESI-MS.[7]
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Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z 175, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 147.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
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~3050-3100 cm⁻¹: Aromatic C-H stretching.
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~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
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~1600-1620 cm⁻¹: C=N stretching from the pyrazine ring.
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~1500-1580 cm⁻¹: C=C aromatic ring stretching.
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~1200-1275 cm⁻¹: Aryl C-O stretching (asymmetric) from the ether linkage, a strong and characteristic band.
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~1020-1075 cm⁻¹: Aryl C-O stretching (symmetric).
Synthesis and Reactivity
While numerous synthetic routes exist for quinoxaline derivatives, a common and reliable method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For 6,7-Dimethoxyquinoxaline, this would involve the reaction of 1,2-diamino-4,5-dimethoxybenzene with glyoxal .
Caption: General synthetic workflow for 6,7-Dimethoxyquinoxaline.
This reaction is typically high-yielding and proceeds under mild conditions, making the scaffold readily accessible for further functionalization in drug discovery programs. The electron-rich nature of the benzene portion of the molecule makes it susceptible to electrophilic aromatic substitution, while the pyrazine ring can undergo nucleophilic attack under certain conditions.
Applications in Research and Drug Development
The 6,7-dimethoxy substituted heterocyclic core is a "privileged scaffold" in medicinal chemistry. Its rigid structure is ideal for orienting substituents into the binding pockets of enzymes. The methoxy groups are often critical, forming key hydrogen bonds with protein residues.
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Kinase Inhibition: Many derivatives, particularly 6,7-dimethoxyquinolines and quinazolines, are potent inhibitors of tyrosine kinases like c-Met, which is implicated in various cancers.[8][10] The 6,7-dimethoxy moiety often anchors the molecule in the ATP-binding site.
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Anticancer Agents: Beyond kinase inhibition, this scaffold is found in molecules developed as topoisomerase I inhibitors, which interfere with DNA replication in cancer cells.[11]
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Neuropharmacology: The structural similarity to certain alkaloids has led to the investigation of related compounds for neurological applications.
Key Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
Protocol 1: ¹H NMR Spectrum Acquisition
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Sample Preparation: Accurately weigh approximately 5-10 mg of 6,7-Dimethoxyquinoxaline and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for aromatic heterocycles and its high boiling point, which minimizes evaporation.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
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Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Integrate all peaks and identify chemical shifts and coupling constants.
Protocol 2: Melting Point Determination
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Sample Preparation: Place a small amount of finely powdered, dry 6,7-Dimethoxyquinoxaline into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
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Measurement: Heat the sample rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
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Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Trustworthiness: A narrow melting range (<2 °C) is indicative of high purity.
Conclusion
6,7-Dimethoxyquinoxaline is a structurally significant heterocyclic compound with a well-defined physicochemical and spectroscopic profile. Its planar, rigid core, combined with the hydrogen-bonding potential of its methoxy groups, makes it an exceptionally valuable scaffold in the design of targeted therapeutics, particularly in oncology. This guide provides a foundational understanding of its properties, grounded in data from analogous structures, to empower researchers in their synthetic and developmental endeavors.
References
[7] Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available at: [8] (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. National Center for Biotechnology Information. Available at: [11] (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. National Center for Biotechnology Information. Available at: [10] (n.d.). Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives. BenchChem. Available at: [2] (n.d.). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors - PMC. National Center for Biotechnology Information. Available at: [6] (n.d.). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. BenchChem. Available at: [] (n.d.). CAS 23680-84-4 4-Amino-2-chloro-6,7-dimethoxyquinazoline. BOC Sciences. Available at: [3] (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. ResearchGate. Available at: [5] (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline: Specifications and Applications. Available at: Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [1] (n.d.). 6,7-Dimethoxyquinazoline. PubChem. Available at: [9] Fitsev, I. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. Available at:
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